4-Thiocarbamoylthiazol

Übersicht

Beschreibung

Thiazole-4-carbothioamide is a heterocyclic compound containing a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, agriculture, and materials science .

Wissenschaftliche Forschungsanwendungen

Thiazole-4-carbothioamide has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound exhibits significant antibacterial, antifungal, and antiviral activities

Medicine: It is used in the development of drugs for treating various diseases, including cancer and infectious diseases

Industry: Thiazole-4-carbothioamide is used in the production of dyes, fungicides, and biocides

Biochemische Analyse

Biochemical Properties

Thiazole-4-Carbothioic Acid Amide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. Additionally, Thiazole-4-Carbothioic Acid Amide can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential therapeutic applications .

Cellular Effects

Thiazole-4-Carbothioic Acid Amide exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, Thiazole-4-Carbothioic Acid Amide can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of Thiazole-4-Carbothioic Acid Amide involves its interaction with biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For instance, Thiazole-4-Carbothioic Acid Amide has been shown to inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazole-4-Carbothioic Acid Amide can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that Thiazole-4-Carbothioic Acid Amide can degrade under certain conditions, leading to a decrease in its biological activity. The compound’s stability can be enhanced through chemical modifications, thereby prolonging its effects in vitro and in vivo .

Dosage Effects in Animal Models

The effects of Thiazole-4-Carbothioic Acid Amide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antitumor activity. At higher doses, Thiazole-4-Carbothioic Acid Amide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing its potential side effects .

Metabolic Pathways

Thiazole-4-Carbothioic Acid Amide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes. Additionally, Thiazole-4-Carbothioic Acid Amide can affect the levels of specific metabolites, thereby altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of Thiazole-4-Carbothioic Acid Amide within cells and tissues are critical for its biological activity. This compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution. Additionally, Thiazole-4-Carbothioic Acid Amide can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential .

Subcellular Localization

Thiazole-4-Carbothioic Acid Amide exhibits specific subcellular localization, which can affect its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, Thiazole-4-Carbothioic Acid Amide may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound is crucial for understanding its mechanism of action and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Thiazole-4-carbothioamide can be synthesized through several methods. One common approach involves the cyclization of β-keto esters with thiourea in the presence of a base such as β-cyclodextrin in water at 50°C . Another method includes the use of phosphorus pentasulfide and triethylamine in chloroform to yield 5-arylthiazoles .

Industrial Production Methods: Industrial production of Thiazole-4-carbothioamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: Thiazole-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and substituted thiazoles .

Wirkmechanismus

The mechanism of action of Thiazole-4-carbothioamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation

Vergleich Mit ähnlichen Verbindungen

Thiazole: A parent compound with similar biological activities.

Benzothiazole: Known for its antimicrobial and anticancer properties.

Thiazolidine: Used in the synthesis of various pharmaceuticals

Uniqueness: Thiazole-4-carbothioamide stands out due to its specific structural features and diverse range of applications. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .

Biologische Aktivität

Thiazole-4-carbothioamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications, supported by case studies and research findings.

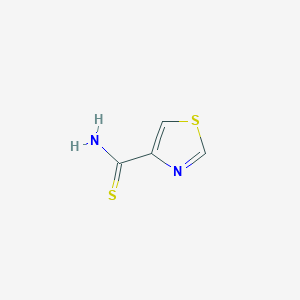

Structure and Properties

Thiazole-4-carbothioamide features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The compound's carbothioamide functional group at the 4-position enhances its chemical reactivity and biological activity. The structural characteristics contribute to its potential as a therapeutic agent in various fields, including antimicrobial, anticancer, and neuroprotective applications .

Biological Activities

Thiazole-4-carbothioamide exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antibacterial properties. For instance, compounds derived from thiazoles have been effective against drug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial topoisomerases, crucial for DNA replication.

- Anticancer Activity : Research indicates that thiazole-4-carbothioamide and its derivatives can induce cytotoxic effects on various cancer cell lines. For example, compounds have demonstrated IC50 values in the low micromolar range against human hepatocarcinoma (HepG2) and breast cancer (MCF-7) cells . The structural modifications at specific positions on the thiazole ring have been linked to enhanced anticancer activity.

- Neuroprotective Effects : Recent studies suggest that thiazole-4-carbothioamide may modulate receptor kinetics in glutamate receptors, indicating potential neuroprotective mechanisms. This modulation could be beneficial in treating neurodegenerative disorders .

Synthesis Methods

The synthesis of thiazole-4-carbothioamide can be achieved through various methods, including:

- Condensation Reactions : Combining thiazole derivatives with carbothioamide precursors.

- Cyclization Techniques : Utilizing cyclization reactions to form the thiazole ring structure from simpler precursors.

These methods highlight the versatility of synthetic approaches available for producing thiazole derivatives.

Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of a series of thiazole derivatives against multiple bacterial strains. The results indicated that compounds with specific substitutions exhibited enhanced activity against E. coli and S. aureus, with IC50 values as low as 0.008 µg/mL for certain derivatives .

Anticancer Studies

In an investigation into the anticancer properties of thiazole derivatives, researchers synthesized several compounds and tested them against various cancer cell lines. Notably, one compound demonstrated an IC50 value of 10.8 µM against SKNMC (neuroblastoma) cells, indicating significant cytotoxic potential .

Neuroprotective Mechanisms

Research focusing on the neuroprotective effects of thiazole-4-carbothioamide revealed its ability to modulate AMPA receptor kinetics, suggesting a role in protecting neuronal cells from excitotoxicity associated with neurodegenerative diseases .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiazole-2-carboxamide | Thiazole Derivative | Antimicrobial, Anticancer | Carboxylic acid group enhances solubility |

| Benzothiazole | Benzene-Fused Thiazole | Anticancer, Antimicrobial | Extended π-system increases reactivity |

| Thiosemicarbazide | Thiosemicarbazone | Antimicrobial, Antiviral | Contains additional nitrogen atom |

| 2-Aminothiazole | Amino-Thiazole | Antimicrobial, Anticancer | Amino group enhances biological activity |

This table illustrates the diversity within the thiazole family while highlighting the unique attributes of thiazole-4-carbothioamide.

Eigenschaften

IUPAC Name |

1,3-thiazole-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOQQSPURSLWWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60515721 | |

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80653-66-3 | |

| Record name | 1,3-Thiazole-4-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60515721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.